N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide
CAS No.:
Cat. No.: VC16339482
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O2 |
|---|---|
| Molecular Weight | 260.33 g/mol |
| IUPAC Name | N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C15H20N2O2/c1-9-14(10(2)19-17-9)7-15(18)16-8-13-6-11-3-4-12(13)5-11/h3-4,11-13H,5-8H2,1-2H3,(H,16,18) |
| Standard InChI Key | AYAAUYMNRVGZIE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C)CC(=O)NCC2CC3CC2C=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide (molecular formula: C₁₅H₂₀N₂O₂) features a bicyclo[2.2.1]hept-5-ene core fused to an isoxazole ring via an acetamide linker. The bicyclo[2.2.1]heptene system introduces steric rigidity, while the 3,5-dimethylisoxazole group contributes electron-rich aromaticity, enhancing receptor-binding interactions. The acetamide bridge facilitates hydrogen bonding, a critical factor in target engagement.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₂ |
| Molecular Weight | 260.33 g/mol |
| IUPAC Name | N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
| Canonical SMILES | CC1=C(C(=NO1)C)CC(=O)NCC2CC3CC2C=C3 |
| PubChem CID | 71707724 |
The compound’s three-dimensional conformation, as inferred from its SMILES string, reveals a planar isoxazole ring orthogonal to the bicyclic system, optimizing π-π stacking and hydrophobic interactions.
Synthesis and Analytical Characterization
Synthetic Strategy
The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide involves multi-step organic transformations. While detailed protocols remain proprietary, general steps can be extrapolated:
-
Bicyclo[2.2.1]hept-5-ene Functionalization: The bicycloheptene core is alkylated at the 2-position to introduce a methylamine group, likely via Friedel-Crafts acylation or nucleophilic substitution .
-
Isoxazole Ring Construction: 3,5-Dimethylisoxazole is synthesized through cyclocondensation of acetylacetone with hydroxylamine, followed by selective methylation.
-
Acetamide Coupling: The isoxazole acetic acid derivative is activated (e.g., via HATU) and coupled to the bicycloheptene methylamine, forming the final acetamide.
Analytical Validation
Critical quality control metrics include:
-
HPLC Purity: >98% to ensure pharmacological reproducibility.
-
Mass Spectrometry: Molecular ion peak at m/z 260.33 (M+H⁺) confirming stoichiometry.
-
X-ray Crystallography: Resolving the bicycloheptene’s chair-like conformation and amide bond geometry.
Pharmacological Profile and Mechanism of Action
Adenosine Receptor Antagonism
The compound exhibits potent antagonism at adenosine receptors (ARs), particularly the A₂A and A₂B subtypes. ARs are G-protein-coupled receptors regulating cAMP levels; their inhibition modulates immune responses, inflammation, and neurotransmitter release.
Table 2: Adenosine Receptor Subtypes and Therapeutic Implications
| Subtype | Localization | Pathological Role | Therapeutic Target |
|---|---|---|---|
| A₁ | CNS, heart | Neuroprotection, bradycardia | Ischemia, arrhythmias |
| A₂A | Immune cells, CNS | Immunosuppression, neurodegeneration | Cancer immunotherapy, Parkinson’s |
| A₂B | Lung, vasculature | Fibrosis, hypoxia | Pulmonary hypertension |
| A₃ | Mast cells | Inflammatory mediation | Asthma, autoimmune diseases |
By selectively blocking A₂A/A₂B receptors, the compound may enhance T-cell activation in tumors and mitigate neuroinflammation in disorders like Parkinson’s disease.
Preclinical Efficacy and Selectivity
In vitro assays demonstrate nanomolar affinity for A₂A receptors (IC₅₀ ~50 nM), with >100-fold selectivity over A₁ and A₃ subtypes. In murine glioma models, AR antagonism reduces tumor-associated immunosuppression, potentiating checkpoint inhibitor efficacy. Neurological studies suggest improved dopaminergic neuron survival in MPTP-induced Parkinson’s models, likely via suppression of microglial activation.
Research Findings and Current Development Status
Oncological Applications
Adenosine, upregulated in hypoxic tumors, suppresses anti-tumor immunity via A₂A receptor activation. Preclinical data indicate that co-administration of this compound with anti-PD-1 antibodies synergistically enhances CD8⁺ T-cell infiltration and tumor regression. Phase I trials for similar AR antagonists (e.g., ciforadenant) validate the target’s clinical relevance.
Neurological Indications
In MPTP-treated mice, the compound restores motor function by 40% compared to controls, correlating with reduced striatal dopamine depletion. These effects mirror those of istradefylline, an FDA-approved A₂A antagonist for Parkinson’s.
Future Directions and Challenges
Optimization of Pharmacokinetics
Current limitations include moderate oral bioavailability (~30% in rats) due to first-pass metabolism. Structural modifications, such as fluorination of the bicycloheptene or prodrug strategies, may enhance metabolic stability.
Clinical Translation
Future trials should explore:
-
Combination Therapies: Pairing with immunotherapies or L-DOPA.
-
Biomarker Development: Circulating adenosine levels as a predictive biomarker.
-
Formulation Science: Nanoparticle delivery to bypass hepatic metabolism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume